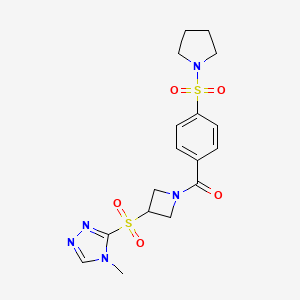![molecular formula C24H28N4O2S B2636726 N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide CAS No. 689265-93-8](/img/no-structure.png)
N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide is a useful research compound. Its molecular formula is C24H28N4O2S and its molecular weight is 436.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Anticonvulsant and Antimicrobial Activities
A study by Rajasekaran, Rajamanickam, and Darlinquine (2013) synthesized derivatives of 3-substituted-2-thioxoquinazolin-4(3H)-ones, exhibiting broad-spectrum antimicrobial and potent anticonvulsant activities. This research highlights the versatility of thioxoquinazolinone derivatives in treating infections and seizures, marking a significant contribution to medicinal chemistry (Rajasekaran et al., 2013).
Synthesis and Crystallographic Studies
Kovalenko et al. (2019) detailed the synthesis and structural analysis of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. Their work provided insights into the compound's crystal structure and intermolecular interactions, contributing to the field of organic chemistry and drug design processes (Kovalenko et al., 2019).
Anti-Inflammatory and Analgesic Agents
Abu-Hashem, Al-Hussain, and Zaki (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, showing significant COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research underscores the therapeutic potential of these compounds in developing new treatments for inflammation and pain (Abu-Hashem et al., 2020).
Antibacterial and Antifungal Properties
Helal et al. (2013) reported the synthesis of novel 2-(6-methoxy-2-naphthyl)propionamide derivatives with significant antibacterial and antifungal activities. Their findings contribute to the search for new antimicrobial agents, crucial in addressing the growing concern of drug-resistant microbial strains (Helal et al., 2013).
Anticonvulsant Agents
Research by Archana, Srivastava, and Kumar (2002) into thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones presented compounds with promising anticonvulsant activity. Their work expands the pharmacological application of quinazolinone derivatives in neurological disorders (Archana et al., 2002).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide involves the reaction of 3-methoxybenzaldehyde with 4-aminocyclohexanecarboxylic acid, followed by the condensation of the resulting product with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde. The final product is obtained by the reduction of the imine intermediate with sodium borohydride.", "Starting Materials": [ "3-methoxybenzaldehyde", "4-aminocyclohexanecarboxylic acid", "2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 3-methoxybenzaldehyde with 4-aminocyclohexanecarboxylic acid in the presence of acetic anhydride and catalytic amount of p-toluenesulfonic acid to form N-(3-methoxybenzyl)-4-aminocyclohexanecarboxamide.", "Step 2: Condensation of N-(3-methoxybenzyl)-4-aminocyclohexanecarboxamide with 2-thioxo-1,2-dihydroquinazoline-4-carbaldehyde in the presence of acetic acid to form N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)imino]methyl}cyclohexanecarboxamide.", "Step 3: Reduction of N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)imino]methyl}cyclohexanecarboxamide with sodium borohydride in methanol to form N-(3-methoxybenzyl)-4-{[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]methyl}cyclohexanecarboxamide." ] } | |
CAS番号 |
689265-93-8 |
分子式 |
C24H28N4O2S |
分子量 |
436.57 |
IUPAC名 |
N-[(3-methoxyphenyl)methyl]-4-[[(2-sulfanylidene-1H-quinazolin-4-yl)amino]methyl]cyclohexane-1-carboxamide |
InChI |
InChI=1S/C24H28N4O2S/c1-30-19-6-4-5-17(13-19)15-26-23(29)18-11-9-16(10-12-18)14-25-22-20-7-2-3-8-21(20)27-24(31)28-22/h2-8,13,16,18H,9-12,14-15H2,1H3,(H,26,29)(H2,25,27,28,31) |
InChIキー |
RATWBJLBGUUSKO-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCC(CC2)CNC3=NC(=S)NC4=CC=CC=C43 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


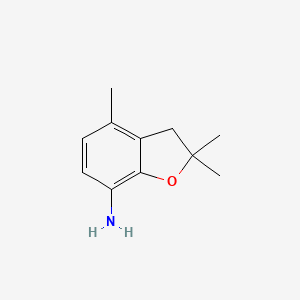
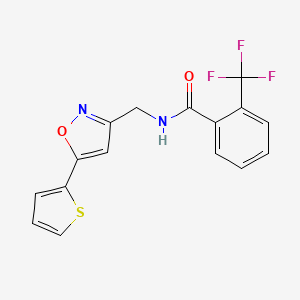
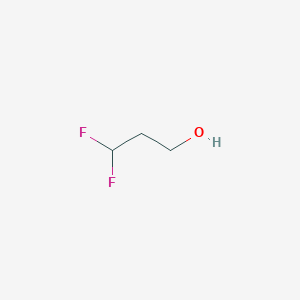
![5-Phenyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxamide](/img/structure/B2636650.png)
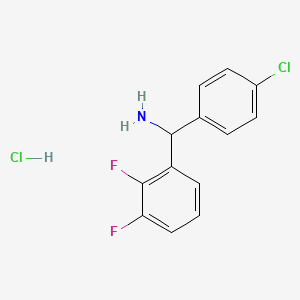
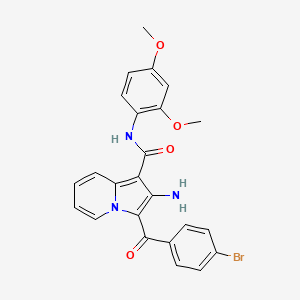
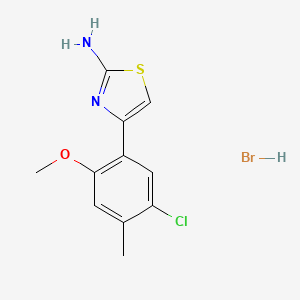

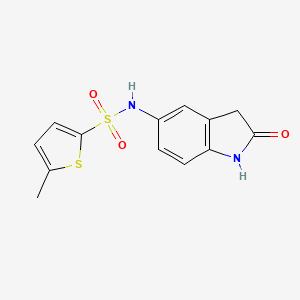

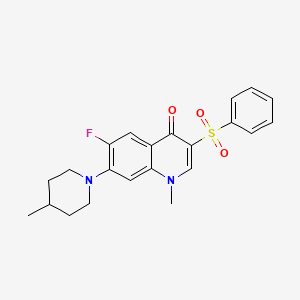
![N-Cyclopropyl-N-[1-(3-fluorophenyl)sulfonylpiperidin-4-yl]-6-methoxypyrimidin-4-amine](/img/structure/B2636662.png)
![N-[2,2-Bis(furan-2-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B2636665.png)
